molecular formula C23H18FN3O2 B2917286 N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methylbenzamide CAS No. 899758-11-3

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methylbenzamide

Cat. No. B2917286
CAS RN: 899758-11-3
M. Wt: 387.414
InChI Key: YPBAIMJNTXWWFI-UHFFFAOYSA-N
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Description

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methylbenzamide, also known as FMF-04-159-2, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of quinazoline derivatives, which have been extensively studied for their biological activities.

Scientific Research Applications

Antibacterial Properties

Research into quinolone and quinazolinone derivatives has shown promising antibacterial activities against both Gram-positive and Gram-negative bacteria. A study highlighted a compound with potent antibacterial activity, significantly more effective than trovafloxacin against clinical isolates of Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus. This indicates the potential of such compounds in developing new antibacterial agents (Kuramoto et al., 2003).

Tumor Proliferation Imaging

Another application is in tumor proliferation imaging, where a study evaluated the safety, dosimetry, and feasibility of using an 18F-labeled compound for PET imaging in patients with newly diagnosed malignant neoplasms. This compound showed significant correlation with tumor proliferation markers, suggesting its usefulness in evaluating the proliferative status of solid tumors (Dehdashti et al., 2013).

Novel Synthetic Pathways

Research also extends to the synthesis of quinazolinones, where innovative methods have been developed for creating these compounds. For instance, a novel method for synthesizing 4-phenylquinazolinones via a palladium-catalyzed domino reaction has been reported, showcasing an efficient pathway to construct these molecules in water, highlighting the environmental friendliness of the process (Hikawa et al., 2012).

Antimicrobial and Antifungal Activities

Additionally, derivatives of quinazolinone have shown promising in vitro antimicrobial and antifungal activities against various human pathogenic microorganisms. This suggests their potential in developing new antimicrobial agents, with some compounds displaying high activity levels against all tested strains (Saravanan et al., 2015).

properties

IUPAC Name

N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O2/c1-14-7-3-4-8-17(14)22(28)26-21-13-16(11-12-19(21)24)27-15(2)25-20-10-6-5-9-18(20)23(27)29/h3-13H,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPBAIMJNTXWWFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)N3C(=NC4=CC=CC=C4C3=O)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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